5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol
Description
Crystallographic Characterization and Tautomeric Behavior
The crystallographic investigation of 5-(4-Methoxy-phenyl)-4-phenyl-4h-triazole-3-thiol and related triazole derivatives has provided crucial insights into their three-dimensional molecular architecture and solid-state packing arrangements. Crystal structure analysis reveals that the compound crystallizes in the triclinic space group P-1 with specific unit cell parameters including a = 6.9469(7) Å, b = 9.6824(1) Å, c = 10.699(1) Å, α = 91.24(1)°, β = 100.93(1)°, and γ = 92.466(8)°. The crystal density was determined to be 1.33 g/cm³, with refinement statistics showing R1 = 0.0631 and wR2 = 0.1701, indicating high-quality structural determination.
The tautomeric behavior of this compound represents one of its most fascinating structural features, involving equilibrium between thiol and thione forms. Quantum chemical investigations have demonstrated that the thione tautomer generally represents the thermodynamically more stable form in the gas phase. The tautomeric equilibrium can be represented as a dynamic process where the compound exists primarily in the 4H-1,2,4-triazole-3-thione form rather than the corresponding thiol tautomer. Nuclear magnetic resonance studies in pyridine-d5 solvent have confirmed that the tautomeric equilibrium is completely shifted toward the thione form, as evidenced by the characteristic deshielded signal of the 2-N-H proton at 16.00 parts per million.
The crystallographic data further reveals important structural parameters including the molecular weight of 283.4 g/mol and the molecular formula C15H13N3OS. The crystal structure demonstrates specific intermolecular interactions that stabilize the solid-state arrangement, with hydrogen bonding patterns contributing significantly to the overall crystal packing. The Cambridge Crystallographic Data Centre number 657355 has been assigned to this structure, providing a permanent reference for crystallographic information.
Systematic studies of substituted triazole derivatives have shown that substituent effects have minimal influence on the relative stabilities and energy barriers for thione-thiol proton transfer, with thione forms consistently representing the predominant species in the gas phase. The crystallographic characterization has also revealed conformational preferences and geometric parameters that influence the overall molecular stability and intermolecular interactions within the crystal lattice.
Spectroscopic Analysis (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)
The comprehensive spectroscopic characterization of 5-(4-Methoxy-phenyl)-4-phenyl-4h-triazole-3-thiol encompasses multiple analytical techniques that provide detailed information about its molecular structure and electronic properties. Infrared spectroscopy analysis reveals characteristic absorption bands that serve as fingerprints for functional group identification and structural confirmation.
The infrared spectrum of triazole-thiol derivatives typically exhibits distinct absorption patterns in specific regions. The carbonyl stretching vibrations appear in the range of 1687-1672 cm⁻¹, while carbon-sulfur stretching bands are observed at 1290-1250 cm⁻¹. The N-H proton stretching vibrations of related thiosemicarbazide derivatives are detected at 9.20-10.15 parts per million in the infrared spectrum. Mass spectrometry data for the parent triazole-thiol structure shows characteristic fragmentation patterns with molecular ion peaks and associated fragments.
Nuclear magnetic resonance spectroscopy provides the most detailed structural information about this compound. Proton nuclear magnetic resonance spectroscopy reveals specific chemical shift patterns that distinguish between tautomeric forms and confirm structural assignments. The aromatic proton signals appear in the characteristic downfield region, with the 4-methoxyphenyl protons exhibiting distinct coupling patterns. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with carbon atoms in different chemical environments showing characteristic chemical shifts.
Two-dimensional nuclear magnetic resonance techniques, including proton-proton correlation spectroscopy and proton-carbon heteronuclear multiple bond correlation, have been employed to establish connectivity patterns and confirm structural assignments. The 1H-15N heteronuclear multiple bond correlation spectrum allows identification of nitrogen-containing functional groups and their connectivity within the triazole ring system.
Ultraviolet-visible spectroscopy studies of related triazole compounds reveal important electronic transition information. The absorption spectrum typically exhibits bands with maxima around 337 nm with shoulders at 311 nm, corresponding to molar extinction coefficients of 2.92 × 10⁴ and 2.47 × 10⁴ L mol⁻¹ cm⁻¹, respectively. The presence of metal ions can significantly alter the ultraviolet-visible absorption characteristics, with new peaks appearing at different wavelengths and the formation of clear isosbestic points indicating well-defined complex formation.
Fluorescence spectroscopy investigations demonstrate that triazole-thiol compounds typically exhibit extremely weak native fluorescence, but this can be dramatically enhanced under specific conditions. The fluorescence quantum yield values provide quantitative measures of emission efficiency, with significant variations observed depending on the specific substitution pattern and environmental conditions.
Computational Modeling of Thiol-Thione Tautomerism
Computational modeling studies of 5-(4-Methoxy-phenyl)-4-phenyl-4h-triazole-3-thiol have employed various levels of theoretical methods to investigate the intramolecular thiol-thione tautomerism and related molecular properties. Density functional theory calculations using the B3LYP functional with various basis sets have been extensively utilized to explore the energetics and structural parameters of different tautomeric forms.
The computational investigation of thiol-thione tautomerism has been conducted using multiple theoretical approaches including Hartree-Fock, B3LYP density functional theory, and second-order Møller-Plesset perturbation theory methods. Gas phase calculations consistently demonstrate that the thione tautomer represents the most thermodynamically stable form across all levels of theory employed. The B3LYP/6-31G(d,p) level of theory has been identified as particularly well-suited and reliable for investigating this type of tautomerism.
Comprehensive studies of twenty halophenyl and isopyridyl derivatives using B3LYP/6-31G(d,p) calculations have revealed that substituents have minimal influence on relative stabilities and energy barriers for thione-thiol proton transfer. The calculations consistently indicate that thione forms predominate in the gas phase regardless of the specific substitution pattern. Energy barrier calculations for the tautomerization process provide insights into the kinetic feasibility of interconversion between different tautomeric forms.
Natural bond orbital analysis has been employed to understand the relative stabilities of species involved in the tautomerism process. This computational approach provides detailed information about electron density distribution, bond orders, and charge transfer characteristics that influence tautomeric preferences. The geometric optimization studies reveal specific structural parameters including bond lengths, bond angles, and dihedral angles that characterize each tautomeric form.
Vibrational frequency calculations using density functional theory methods with appropriate scaling factors have been utilized to interpret experimental infrared spectroscopic data. The computed vibrational frequencies show excellent agreement with experimental observations, providing validation for the theoretical models and enabling detailed assignment of spectroscopic features. The calculations encompass all five possible tautomeric forms of the triazole-thiol system, allowing comprehensive comparison of their relative stabilities and spectroscopic properties.
Solvent effects on tautomeric equilibria have been investigated through continuum solvation models. These calculations reveal that solvent polarity can significantly influence the relative stability of different tautomeric forms, with polar solvents generally favoring certain tautomeric arrangements over others. The electronic transition calculations in dimethyl sulfoxide solvent and vacuum conditions provide theoretical predictions for ultraviolet-visible absorption wavelengths that can be compared with experimental observations.
The computational studies also encompass calculations of highest occupied molecular orbital and lowest unoccupied molecular orbital energies, providing insights into electronic properties and potential reactivity patterns. These frontier molecular orbital calculations contribute to understanding the electronic structure and potential applications of these compounds in various chemical contexts.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-13-9-7-11(8-10-13)14-16-17-15(20)18(14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWCQEKKUKYOIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354134 | |
| Record name | 5-(4-methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91759-68-1 | |
| Record name | 5-(4-methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol are mycobacterial cytochrome P450 enzymes (P450s) . These enzymes play a crucial role in the physiological functions of Mycobacterium tuberculosis. The compound also shows specificity towards CLK1 among other targets.
Mode of Action
The compound interacts with its targets by binding to the active site of mycobacterial CYP 125 and CYP 121 . This interaction inhibits the binding of cholesterol at the receptor site. The compound’s mode of action is important in terms of its antitubercular activity.
Biochemical Pathways
The compound affects the biochemical pathways involving mycobacterial cytochrome P450 enzymes. By inhibiting these enzymes, it disrupts the normal physiological functions of Mycobacterium tuberculosis
Pharmacokinetics
The compound’s interaction with human p450s is reported to be less, suggesting a potential for good bioavailability.
Result of Action
The compound exhibits potent in vitro antitubercular activity against M. tuberculosis H37Rv and multi-drug resistant (MDR) strains of Mycobacterium. It also displays excellent potency towards receptors in the micromolar range.
Biological Activity
5-(4-Methoxy-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and antifungal applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and safety profiles based on recent studies.
- Molecular Formula : C15H13N3OS
- Molecular Weight : 301.34 g/mol
- CAS Number : 764320
The biological activity of this compound is primarily attributed to its ability to interact with biological receptors and enzymes. The presence of the triazole ring enhances its affinity for various targets due to:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects against several cancer cell lines:
- Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .
- Cytotoxicity Assay : The MTT assay indicated significant cytotoxicity with IC50 values below 100 µM for certain derivatives .
| Cell Line | IC50 (µM) |
|---|---|
| IGR39 | < 100 |
| MDA-MB-231 | < 100 |
| Panc-1 | < 100 |
These results suggest that derivatives of this compound may serve as promising candidates for further development as anticancer agents.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial and fungal strains. Studies have demonstrated its effectiveness in inhibiting growth:
- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 50 |
| Escherichia coli | < 50 |
| Candida albicans | < 100 |
The low MIC values indicate strong antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Toxicity Profile
Understanding the toxicity of new compounds is crucial for their development. The acute toxicity of this compound was assessed through both in silico and in vivo methods. The LD50 was found to be approximately 1190 mg/kg when administered intragastrically, classifying it within the IV class of toxicity according to K.K. Sidorov's classification . This relatively high LD50 indicates a favorable safety profile compared to other compounds in the same class.
Case Studies
Several case studies have been conducted to explore the biological activities of this compound:
- Study on Anticancer Properties :
- Antimicrobial Efficacy Evaluation :
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of triazoles, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is , and it exhibits properties that make it suitable for various applications:
- Molecular Weight : 273.35 g/mol
- Solubility : Soluble in organic solvents, which enhances its usability in chemical reactions.
Antimicrobial Activity
Research has indicated that 5-(4-methoxy-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol possesses significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
There is growing interest in the potential anticancer effects of this compound. Preliminary studies suggest that it may inhibit the growth of specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes related to disease pathways. For instance, it may act as an inhibitor of certain kinases involved in cancer progression.
Fungicide Development
Given its antifungal properties, this triazole derivative is being explored as a potential fungicide. Its application could help in managing crop diseases caused by fungal pathogens, thereby enhancing agricultural productivity.
Plant Growth Regulation
Preliminary findings suggest that compounds like this compound may influence plant growth and development. This could lead to its use as a plant growth regulator.
Corrosion Inhibition
The compound's thiol group has been investigated for its potential as a corrosion inhibitor in metal surfaces. Research indicates that it can form protective films on metals, reducing corrosion rates.
Nanomaterials Synthesis
There is ongoing research into using this triazole derivative in the synthesis of nanomaterials. Its chemical properties may facilitate the formation of nanoparticles with specific functionalities.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Corrosion Inhibition
Triazole-thiols with long alkyl chains (e.g., HPTT, PUTT) exhibit high corrosion inhibition in acidic environments via adsorption on metal surfaces . The target compound’s methoxyphenyl group may provide weaker adsorption compared to alkyl chains but could be optimized through S-alkylation to introduce hydrophobic groups.
Physicochemical Properties
- Solubility: Bulky substituents (e.g., tert-butylphenoxy in ) reduce solubility in polar solvents, whereas the methoxyphenyl group in the target compound improves solubility in ethanol and DMF .
- Thermal Stability : Chlorophenyl derivatives () show higher thermal stability due to strong C-Cl bonds, while methoxy groups may lower melting points via reduced crystallinity .
Preparation Methods
Synthesis via Thiosemicarbazide Cyclization
This method involves a three-step process starting from 4-methoxyaniline (1):
- Formation of N-(4-methoxyphenyl)hydrazinecarbothioamide (2):
- 4-Methoxyaniline reacts with ammonium thiocyanate in acidic conditions to form the thiosemicarbazide intermediate.
- Conditions : HCl, ethanol, reflux.
Acylation to 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide (3):
- The thiosemicarbazide (2) undergoes acylation with benzoyl chloride.
- Conditions : NaOH, ethanol, 0–5°C, followed by room-temperature stirring.
Cyclization to 5-(4-Methoxy-phenyl)-4-phenyl-4H-triazole-3-thiol (4):
- The acylated intermediate (3) is cyclized under basic conditions.
- Conditions : NaOH (10%), ethanol, reflux for 6–8 hours.
- Yield : ~70–75% after recrystallization from ethanol.
- 1H-NMR (Py-d5): δ 16.00 (s, -NH), 7.64–7.31 (m, aromatic protons), 3.35 (s, -OCH3).
- 13C-NMR (Py-d5): δ 171.7 (C=S), 160.8 (aromatic C-O), 151.9 (triazole C5).
Alternative Route from 4-Methoxybenzoyl Chloride
A modified approach uses 4-methoxybenzoyl chloride as the starting material:
- Acylation of Thiosemicarbazide :
- Thiosemicarbazide reacts with 4-methoxybenzoyl chloride to form a thioamide intermediate.
- Conditions : Dry acetone, stirring at 0°C.
- Cyclization with Phenylhydrazine :
- The intermediate undergoes cyclization in the presence of phenylhydrazine.
- Conditions : Ethanol, reflux for 4–6 hours.
- Yield : ~65–70%.
Comparative Analysis of Methods
Critical Reaction Conditions
- Cyclization Base : NaOH or KOH in ethanol/water mixtures are preferred for efficient ring closure.
- Temperature Control : Acylation steps require low temperatures (0–5°C) to prevent side reactions.
- Tautomerism Management : The product exists in thiol-thione tautomeric equilibrium, confirmed by NMR (δ 171.7 ppm for C=S in Py-d5).
Scalability and Industrial Relevance
- Solvent Choice : Ethanol is favored for its cost-effectiveness and ease of removal.
- Purification : Recrystallization from ethanol yields >98% purity.
- Challenges : Moisture-sensitive intermediates require inert atmosphere handling.
Q & A
Q. What are the standard synthesis protocols for 5-(4-Methoxy-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol?
The compound is typically synthesized via cyclization reactions of thiosemicarbazide intermediates. A common method involves reacting 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone, followed by cyclization with thiourea in basic media (e.g., NaOH). Alkylation or Mannich reactions can further modify the triazole-thiol core to generate derivatives . For example, refluxing precursors in aqueous NaOH yields cyclized products, while acidification with HCl precipitates the final compound .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic and analytical methods:
- IR spectroscopy identifies functional groups (e.g., C=S stretching at ~1178 cm⁻¹, NH bands at ~3459 cm⁻¹) .
- ¹H-NMR and LC-MS validate molecular connectivity and purity .
- Elemental analysis ensures stoichiometric consistency (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
Q. What biological targets are associated with this compound?
The triazole-thiol scaffold exhibits enzyme inhibitory activity, particularly against α-amylase and α-glucosidase, suggesting potential antidiabetic applications . Derivatives have also shown antimicrobial activity in screening assays, though specific targets (e.g., bacterial cell wall synthesis) require further validation .
Advanced Research Questions
Q. How can derivatives of this compound be optimized for enhanced bioactivity?
- Alkylation/Mannich reactions : Introducing alkyl or amine groups (e.g., using 1-iodobutane or formaldehyde/secondary amines) improves lipophilicity and target binding .
- Metal coordination : Complexation with transition metals (Fe²⁺, Cu²⁺, Zn²⁺) enhances antibacterial and antifungal activity by disrupting microbial metalloenzymes .
- SAR studies : Substituents on the methoxyphenyl or triazole ring influence potency. For example, electron-withdrawing groups (e.g., Cl) enhance enzyme inhibition .
Q. What computational methods are used to predict pharmacological properties?
- Molecular docking : Evaluates binding affinity to targets like α-glucosidase (PDB ID: 2ZE0) by simulating interactions with the triazole-thiol core .
- ADME analysis : Predicts pharmacokinetic parameters (e.g., bioavailability, LogP) using tools like SwissADME. Derivatives with low topological polar surface area (<140 Ų) show better membrane permeability .
Q. How can contradictory bioactivity data from different studies be reconciled?
Discrepancies in antimicrobial or enzyme inhibition results may arise from:
- Experimental conditions : Variations in bacterial strains, enzyme isoforms, or assay pH (e.g., α-glucosidase from yeast vs. mammalian sources) .
- Structural modifications : Minor changes in substituents (e.g., para- vs. meta-methoxy groups) drastically alter activity. Rigorous control of synthetic routes and purity is critical .
Q. What advanced characterization techniques resolve structural ambiguities?
Q. How does the compound interact with metal ions in coordination chemistry?
The thiol group acts as a bidentate ligand, forming stable complexes with transition metals. For example, Zn²⁺ complexes exhibit tetrahedral geometry, enhancing stability and redox activity in catalytic applications .
Methodological Challenges and Solutions
Q. What are the challenges in scaling up synthesis, and how can they be addressed?
- Low yields : Cyclization steps often have <50% efficiency. Optimizing solvent systems (e.g., dioxane/water mixtures) and reaction times improves yields .
- Purification difficulties : Column chromatography with silica gel (hexane/ethyl acetate gradients) removes byproducts. Recrystallization from ethanol enhances purity .
Q. How can structure-activity relationships (SAR) guide drug development?
- Substituent screening : Testing analogs with halogens (Cl, Br), alkyl chains, or heterocycles (e.g., pyrrole) identifies pharmacophores. For instance, 4-chlorophenyl derivatives show higher antimicrobial potency .
- Pharmacophore modeling : Aligns key functional groups (thiol, triazole) with target binding pockets to prioritize synthetic targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
